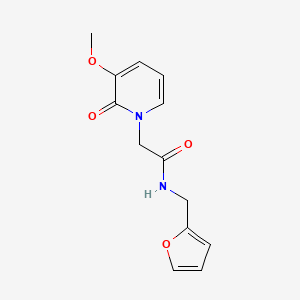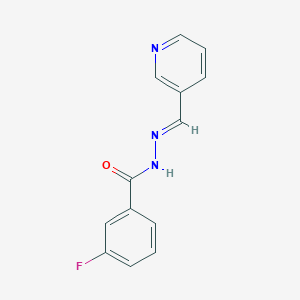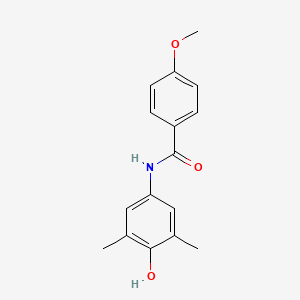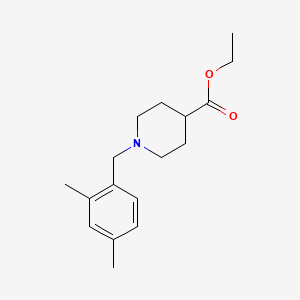
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that has been synthesized using a variety of methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to inhibit the activity of enzymes that are involved in the aggregation of amyloid beta peptides.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to induce apoptosis in cancer cells. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that it is a synthetic compound that can be easily synthesized using a variety of methods. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's effects.
将来の方向性
There are a number of future directions for research on N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One of the most promising directions is in the development of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction for research is in the elucidation of the compound's mechanism of action. This will enable researchers to design experiments that can fully elucidate the compound's effects. Finally, research could be conducted to investigate the potential applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in other fields of scientific research.
合成法
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has been synthesized using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. Another method involves the reaction of 2-acetylpyridine with furfurylamine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
科学的研究の応用
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is in the field of cancer research. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-5-2-6-15(13(11)17)9-12(16)14-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPLYACYMRSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)
![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)

![4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5614969.png)
![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
![7-allyl-3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5614989.png)
![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)